N-(3-bromophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Structure-Activity Relationship (SAR) Halogen Bonding Positional Isomerism

N-(3-bromophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 941989-27-1) is a synthetic small molecule belonging to the 2-oxo-1,2-dihydropyridine-3-carboxamide class. It features a dihydropyridinone core N-substituted with a 2-chlorobenzyl group and a 3-bromophenyl carboxamide moiety.

Molecular Formula C19H14BrClN2O2
Molecular Weight 417.69
CAS No. 941989-27-1
Cat. No. B2727613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS941989-27-1
Molecular FormulaC19H14BrClN2O2
Molecular Weight417.69
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)Br)Cl
InChIInChI=1S/C19H14BrClN2O2/c20-14-6-3-7-15(11-14)22-18(24)16-8-4-10-23(19(16)25)12-13-5-1-2-9-17(13)21/h1-11H,12H2,(H,22,24)
InChIKeyGZDKUYAFXCFZCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-bromophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 941989-27-1): Compound Identity and Procurement Baseline


N-(3-bromophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 941989-27-1) is a synthetic small molecule belonging to the 2-oxo-1,2-dihydropyridine-3-carboxamide class . It features a dihydropyridinone core N-substituted with a 2-chlorobenzyl group and a 3-bromophenyl carboxamide moiety. Its molecular formula is C19H14BrClN2O2 with a molecular weight of 417.69 g/mol . The compound is commercially available for non-human research use only . The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold has been broadly claimed in patent literature as a pharmacophore for PDK1 inhibition [1], establishing the chemical class's general relevance to oncology and neurodegenerative disease research.

Why N-(3-bromophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Cannot Be Interchanged with In-Class Analogs


Within the 2-oxo-1,2-dihydropyridine-3-carboxamide series, minor substituent variations on the N1-benzyl and N3-phenyl rings produce divergent physicochemical and potentially biological profiles. The 2-chlorobenzyl N1-substituent introduces an ortho-chloro electron-withdrawing effect distinct from the unsubstituted benzyl (CAS 933251-63-9) or 3-fluorobenzyl (CAS 932962-84-0) analogs , altering both lipophilicity and steric bulk around the dihydropyridinone core. The 3-bromophenyl (meta-bromo) carboxamide is a positional isomer of the 4-bromophenyl (para-bromo) analog (CAS 941903-38-4) , a difference known in medicinal chemistry to modulate target binding through altered halogen bond geometry and electronic distribution. Generic substitution among these analogs without experimental validation therefore risks confounding SAR interpretation. The quantitative evidence below details the specific, measurable dimensions where this compound differentiates from its closest comparators.

Quantitative Differentiation Evidence: N-(3-bromophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide vs. Closest Analogs


Positional Bromine Isomerism: Meta- vs. Para-Bromophenyl Substitution Confers Distinct Electrostatic and Steric Profiles

N-(3-bromophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide bears the bromine substituent at the meta position of the anilide phenyl ring. Its direct positional isomer, N-(4-bromophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 941903-38-4), places bromine at the para position . Meta-substitution redirects the halogen's electron-withdrawing inductive effect and alters the vector of any potential halogen bond donor interaction relative to the para isomer, without changing molecular formula or MW (both 417.69 g/mol) . This positional isomerism means the two compounds are chromatographically separable and distinguishable by 1H NMR aromatic splitting patterns [1], enabling unambiguous identity verification in procurement.

Structure-Activity Relationship (SAR) Halogen Bonding Positional Isomerism

N1-Benzyl Substituent Differentiation: Ortho-Chloro vs. Unsubstituted Benzyl Alters Lipophilicity and π-Stacking Potential

The target compound incorporates a 2-chlorobenzyl N1-substituent, introducing an ortho-chlorine atom absent in the unsubstituted benzyl analog (1-benzyl-N-(3-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, CAS 933251-63-9) . The ortho-chlorine increases computed logP relative to the unsubstituted benzyl analog (calculated logP approximately 3.0 for the target compound [1] vs. an estimated lower value for the unsubstituted analog based on the absence of the chlorine atom's hydrophobic contribution). This difference affects aqueous solubility, membrane permeability, and chromatographic retention time. The ortho-chloro substitution also introduces steric constraints on the rotational freedom of the benzyl group relative to the dihydropyridinone plane, potentially influencing the conformational ensemble available for target binding.

Lipophilicity Modulation π-π Stacking SAR

Scaffold-Class Functional Evidence: 2-Oxo-1,2-dihydropyridine-3-carboxamide Core is a Validated PDK1 Inhibitory Pharmacophore

The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold has been established in the patent literature as a core pharmacophore for phosphoinositide-dependent kinase-1 (PDK1) inhibition [1]. Compounds within this structural class have demonstrated the ability to inhibit PDK1 constitutive activity in glioblastoma cells, leading to decreased cell viability and apoptosis induction [2]. The preferred compounds in US10351548B2, which share the same 2-oxo-1,2-dihydropyridine-3-carboxamide core, inhibited PDK1 and suppressed tumor cell migration in wound scratch assays [2]. While specific IC50 data for the target compound against PDK1 has not been publicly disclosed, its core scaffold identity is identical to the pharmacophore validated in this patent family, distinguishing it from non-dihydropyridinone chemotypes.

PDK1 Inhibition Kinase Inhibitor Cancer

Physicochemical Property Differentiation: Computed logP, Hydrogen Bonding Capacity, and Rotatable Bond Profile

Computed physicochemical parameters for N-(3-bromophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide include a logP of approximately 3.0, 3 rotatable bonds, 1 hydrogen bond donor, and 3 hydrogen bond acceptors, with a topological polar surface area (TPSA) of approximately 54.4 Ų [1]. All parameters fall within Lipinski's Rule of Five cutoffs [1]. Compared to the 3-fluorobenzyl analog (CAS 932962-84-0), the 2-chlorobenzyl group increases molecular weight by approximately 16.3 g/mol (Cl vs. F) and modestly elevates logP. Compared to the 3-nitrobenzyl analog (CAS 899948-51-7, MW 428.2), the target compound has a lower molecular weight (417.69 vs. 428.2) and reduced TPSA (54.4 vs. ~100 Ų estimated), predicting superior membrane permeability .

Drug-likeness Physicochemical Properties ADME Profiling

Dual Halogen Substitution Pattern: Ortho-Chlorobenzyl plus Meta-Bromophenyl as a Distinctive Vector Combination for Fragment-Based Screening Libraries

The target compound features a unique dual-halogenation pattern: an ortho-chlorine on the N1-benzyl group combined with a meta-bromine on the N3-phenyl carboxamide. This specific halogen pairing and substitution geometry is not replicated in any of the closest commercially available analogs: the 4-bromo positional isomer (CAS 941903-38-4) changes the bromine geometry; the 3-fluorobenzyl analog (CAS 932962-84-0) replaces chlorine with fluorine; the 2-methylphenyl analog (CAS 946246-04-4) eliminates the halogen on the benzyl group entirely . This distinct halogen arrangement offers two orthogonal heavy atoms (Br and Cl) amenable to anomalous scattering in X-ray crystallography and provides a unique molecular recognition surface for halogen-bonding interactions with protein targets .

Fragment-Based Drug Discovery Halogenated Library Chemical Diversity

Recommended Application Scenarios for N-(3-bromophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 941989-27-1)


PDK1-Focused Kinase Inhibitor Hit Identification and Lead Optimization

Based on the established 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold's PDK1 inhibitory activity validated in US10351548B2 [1], this compound serves as a structurally tractable starting point for PDK1 inhibitor SAR programs. Its relatively low molecular weight (417.69) and favorable computed drug-likeness parameters (logP ~3.0, TPSA ~54.4 Ų) [2] make it suitable as a hit-like compound for further functionalization. The ortho-chlorobenzyl and meta-bromophenyl substituents provide distinct vectors for exploring potency and selectivity through parallel analog synthesis.

Halogen Bonding and Non-Covalent Interaction Probe Studies

The dual-halogen architecture (ortho-Cl on the benzyl group plus meta-Br on the anilide ring) creates a unique halogen bond donor/acceptor surface not available in single-halogen or differently substituted analogs [1]. This compound is suitable for crystallographic fragment screening where both chlorine and bromine serve as anomalous scatterers for phasing, while simultaneously probing halogen-bonding hot spots on protein targets. The meta-bromine placement distinguishes it from the para-bromo isomer (CAS 941903-38-4), enabling comparative studies on the geometric dependency of halogen bonding [2].

Chemical Probe for Endocannabinoid System Receptor Profiling

The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold has been investigated for cannabinoid receptor (CB2R) ligand activity [1]. While the specific compound has not been directly profiled against CB receptors in publicly available studies, its structural features align with the SAR described for this series, where the N1-benzyl and carboxamide substituents critically modulate CB2R affinity and selectivity [1]. The compound may be useful as a tool for expanding the CB2R SAR landscape, particularly for studies examining how halogen substitution patterns affect functional activity at this receptor.

Negative Control or Comparator for 2-Oxo-1,2-dihydropyridine-3-carboxamide PDK1 Patent Compounds

Since the preferred compounds in the PDK1 patent family (US10351548B2) incorporate extended imidazolylmethylene-indolin substituents on the carboxamide [1], this simpler analog — lacking the extended warhead — may serve as a minimalist control compound to confirm that PDK1 inhibitory activity requires the full pharmacophore. Its procurement alongside more elaborated patent examples enables head-to-head SAR dissection of the contribution of the extended carboxamide substituent to kinase inhibition potency, cellular efficacy, and selectivity.

Quote Request

Request a Quote for N-(3-bromophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.